molecular formula C4H3Cl3N2O B1523889 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 1195-26-2

2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No.: B1523889
CAS No.: 1195-26-2
M. Wt: 201.43 g/mol
InChI Key: DOQORJAFSVBZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole is a chemical compound characterized by its unique molecular structure, which includes a methyl group and a trichloromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of this compound derivatives using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties that are beneficial in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-5-(chloromethyl)-1,3,4-oxadiazole

  • 2-Methyl-5-(bromomethyl)-1,3,4-oxadiazole

  • 2-Methyl-5-(iodomethyl)-1,3,4-oxadiazole

Uniqueness: 2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole stands out due to the presence of the trichloromethyl group, which imparts unique chemical properties compared to its counterparts with different halogens

Properties

IUPAC Name

2-methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3N2O/c1-2-8-9-3(10-2)4(5,6)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQORJAFSVBZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-Methyl-5-(trichloromethyl)-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.